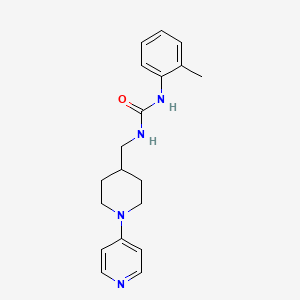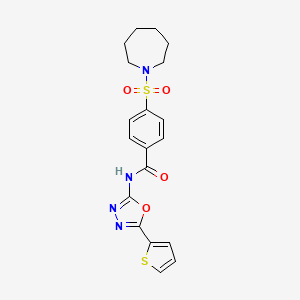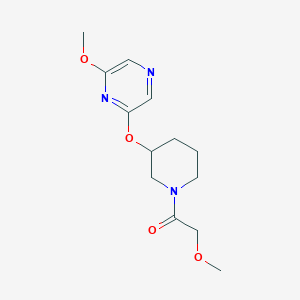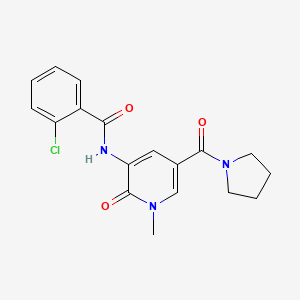
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" is a urea derivative that incorporates both pyridine and piperidine moieties. Urea derivatives are known for their diverse biological activities and are prominent in medicinal chemistry. The pyridine ring, a basic nitrogen-containing heterocycle, is often involved in drug design due to its ability to engage in various interactions with biological targets. Piperidine, a six-membered nitrogen-containing heterocycle, is also frequently found in bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of drugs .
Synthesis Analysis
The synthesis of pyridine-2-yl substituted ureas, which are structurally related to the compound , can be achieved through C–H functionalization of pyridine N-oxides with dialkylcyanamides. This method is solvent- and halide-free, providing an atom-economical approach to a wide range of substituted ureas. The process is noted for its good-to-high yields and can accommodate various functional groups on the pyridine ring .
Molecular Structure Analysis
The molecular structure of urea derivatives can significantly influence their biological activity. For instance, the equilibrium between conformational isomers of pyrid-2-yl ureas has been studied, showing a preference for certain isomers depending on the substituents present. These structural variations can affect the molecule's ability to bind to biological targets such as cytosine .
Chemical Reactions Analysis
Pyrid-2-yl ureas have been shown to bind cytosine with varying binding constants, influenced by the nature of the substituents. Electron-withdrawing groups, in particular, enhance intermolecular complexation with cytosine, which could be relevant for the compound if it were to interact with similar biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are crucial for their biological function. For example, the acid-base properties of 1-(pyrid-4-yl)piperazine, a related compound, have been characterized, and its vibrational spectra analyzed using FT-IR and FT-Raman spectroscopy. Such studies provide insights into the reactivity of the molecule and its potential interactions with biological systems. The computational analysis, including HOMO-LUMO studies and NBO analysis, can also predict the stability and reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Urea-derived Mannich bases, including those with pyridin-4-yl and piperidin-4-yl motifs, have been synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solution. These compounds, through electrochemical methods, have demonstrated significant inhibition efficiency, which increases with the concentration of the inhibitor. The adsorption of these inhibitors follows Langmuir’s adsorption isotherm, indicating a strong and favorable interaction with the metal surface. This study suggests the potential of urea derivatives in protecting metals against corrosion in acidic environments (Jeeva et al., 2015).
Supramolecular Chemistry
Urea derivatives featuring pyridine substitutions have been explored for their ability to assemble into metallo-supramolecular macrocycles. These macrocycles are formed through self-assembly processes driven by the coordination of metal ions and hydrogen bonding. The incorporation of pyridine and urea functional groups allows for the design of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Troff et al., 2012).
Antimicrobial Activity
N-Substituted urea derivatives, including those with pyridine rings, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate activity against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Reddy et al., 2003).
Anion Recognition
Pyridine-urea derivatives have been studied for their anion recognition properties. These compounds can form stable complexes with anions, facilitated by hydrogen bonding interactions. Such properties are valuable in the development of sensors and devices for detecting and quantifying anions in various environments (Ośmiałowski et al., 2013).
Optical and Electronic Properties
The optical and electronic properties of urea derivatives, especially those incorporating pyridine units, have been a subject of interest for applications in optoelectronics and materials science. Studies focusing on the electronic structure, absorption spectra, and nonlinear optical properties provide insights into how these compounds can be utilized in the design of novel materials for electronic and photonic applications (Shkir et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-4-2-3-5-18(15)22-19(24)21-14-16-8-12-23(13-9-16)17-6-10-20-11-7-17/h2-7,10-11,16H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXEXKGDDJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)


![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)
![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)


![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)